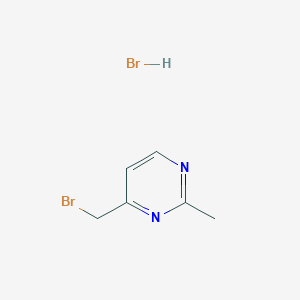
Ethyl 3-amino-5-chloroquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is a quinoline derivative with significant applications in various fields such as chemistry, biology, medicine, and industry. Quinolines are heterocyclic aromatic organic compounds, and this particular derivative is known for its biological activity and potential use in pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Modern Methods: Advances in synthetic chemistry have led to more efficient methods, such as the use of palladium-catalyzed reactions or microwave-assisted synthesis, which offer higher yields and reduced reaction times.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches using large reactors to ensure consistency and quality.
Continuous Flow Synthesis: Some industries have adopted continuous flow synthesis to improve efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or hydroxyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Quinoline-2-carboxylic acid derivatives.
Reduction Products: 3-aminoquinoline derivatives.
Substitution Products: Various substituted quinolines depending on the nucleophile used.
科学研究应用
Medicine: It has shown promise as an antimalarial, antibacterial, and anticancer agent.
Biology: The compound is used in biochemical research to study enzyme inhibition and protein interactions.
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Protein Binding: The compound may bind to specific proteins, altering their function and leading to desired biological outcomes.
相似化合物的比较
Ethyl 3-amino-5-chloroquinoline-2-carboxylate is unique due to its specific structural features and biological activity. Similar compounds include:
Ethyl 3-aminoquinoline-2-carboxylate: Lacks the chlorine atom, resulting in different biological activity.
Ethyl 3-amino-5-bromoquinoline-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC 名称 |
ethyl 3-amino-5-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-9(14)6-7-8(13)4-3-5-10(7)15-11/h3-6H,2,14H2,1H3 |
InChI 键 |
UJXFKNHXVIUZSG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=C2C(=N1)C=CC=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


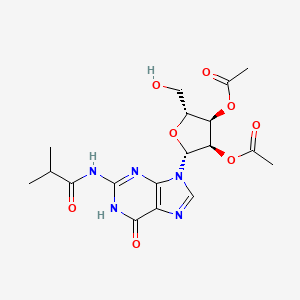
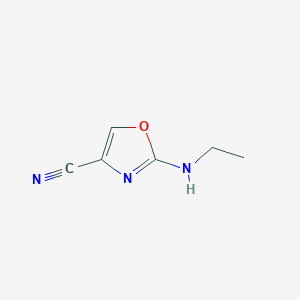
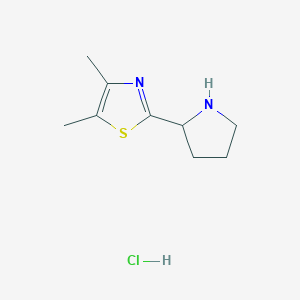
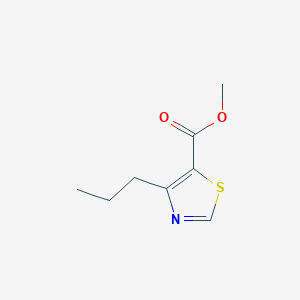
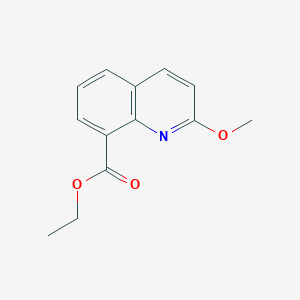
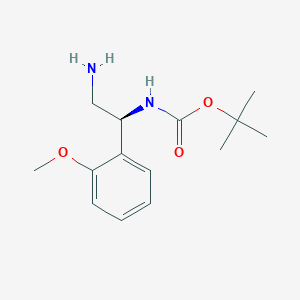
![4-Chloro-6-fluoropyrido[2,3-d]pyrimidine](/img/structure/B15329791.png)
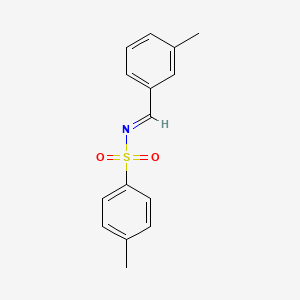
![(R)-[1-Boc-2-(cyclopropylmethyl)-2-pyrrolidinyl]methanamine](/img/structure/B15329798.png)
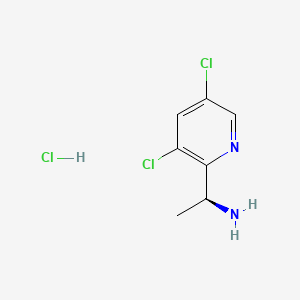


![N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]-3-[[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]amino]cyclohexane-1-carboxamide](/img/structure/B15329815.png)
